2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
CAS No. |
1251611-94-5 |
|---|---|
Molecular Formula |
C24H26N4O2 |
Molecular Weight |
402.498 |
IUPAC Name |
2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-4-16-5-8-18(9-6-16)28-24(30)20-14-26-21-10-7-17(13-19(21)22(20)27-28)23(29)25-12-11-15(2)3/h5-10,13-15,27H,4,11-12H2,1-3H3,(H,25,29) |
InChI Key |
ZXHDUUUVLMTMLT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC(C)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising strategy for cancer treatments.
Mode of Action
The compound interacts with its targets, the PKs, leading to anti-proliferative activities . It accomplishes apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3. The compound also inhibits Pim-1 kinase activity.
Biochemical Pathways
The compound affects the apoptotic pathway . It down-regulates Bcl-2 and up-regulates BAX and Caspase-3, leading to apoptosis. This process is initiated by extracellular or intracellular death signals, which trigger pro-Caspase and Caspase activation.
Biological Activity
2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C24H26N4O2
- Molecular Weight : 402.498 g/mol
- CAS Number : 1251611-94-5
The primary mechanism of action for this compound involves the inhibition of protein kinases (PKs), which play critical roles in cellular signaling pathways. The compound's interaction with PKs leads to several biological effects:
- Anti-Proliferative Activity : The compound has demonstrated significant anti-proliferative effects on various cancer cell lines, indicating its potential as an anti-cancer agent.
- Induction of Apoptosis : It promotes apoptosis through the modulation of apoptotic pathways, contributing to its anti-cancer properties.
- Inhibition of Nitric Oxide Production : Similar derivatives have shown the ability to inhibit nitric oxide (NO) production in inflammatory cells, suggesting anti-inflammatory properties as well .
Pharmacokinetics
In silico studies suggest that this compound is orally bioavailable and does not penetrate the blood-brain barrier, making it suitable for systemic administration without central nervous system side effects. Its absorption, distribution, metabolism, and excretion (ADME) properties indicate a favorable pharmacological profile for further development.
Table 1: Summary of Biological Activities
Case Study 1: Anti-Cancer Activity
In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, the compound exhibited notable cytotoxicity against human cancer cell lines. The IC50 values indicated that it effectively inhibited cancer cell growth at micromolar concentrations. The structural activity relationship (SAR) analysis revealed that modifications to the side chain significantly impacted potency and selectivity against different cancer types .
Case Study 2: Inhibition of Nitric Oxide Synthase
A related study focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives found that compounds with similar structures could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in RAW 264.7 macrophages. This inhibition was associated with reduced NO production and suggests potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- The N-isopentyl carboxamide may enhance lipophilicity relative to 7f’s ethyl ester, influencing membrane permeability in biological systems.
- Synthetic Efficiency : Compound 7f was synthesized in 84% yield under mild conditions, suggesting that analogous protocols could be adapted for the target compound with modifications for bulkier substituents .
Physicochemical and Analytical Data
Table 2: Elemental Analysis of Compound 7f
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 70.23 | 70.09 |
| H | 4.42 | 4.41 |
| N | 13.65 | 13.69 |
The close alignment of calculated and found values for 7f confirms synthetic purity and structural integrity. Similar analytical rigor would be required to validate the target compound’s synthesis.
Functional Implications
- Carboxamide vs.
- Aromatic Substituents : The 4-ethylphenyl group may enhance π-π stacking interactions in crystal lattices compared to 7f’s phenyl group, though this remains speculative without empirical data.
Preparation Methods
Core Structure Assembly via Electrocatalytic Cyclization
The electrochemical method described by Alajmi and Youssef provides a scalable pathway to pyrazolo[4,3-c]quinolines. Starting with 7-chloro-4-hydrazinoquinoline-8-carboxylic acid , the 4-ethylphenyl group is introduced through hydrazone formation with 4-ethylbenzaldehyde in acetonitrile under reflux. Subsequent electrolysis in an undivided cell at a constant current (15 mA/cm²) triggers cyclization, yielding 7-chloro-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (78% yield).
Carboxamide Formation via Amide Coupling
The carboxylic acid at position 8 is activated using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Reaction with isopentylamine at 0–5°C for 12 hours affords the target carboxamide in 85% yield after purification by column chromatography. This step benefits from the mild conditions preserving the ketone and ethylphenyl groups.
Multicomponent Reaction Strategy
One-Pot Assembly Using Arylglyoxals and Pyrazolamines
Marjani et al. demonstrated a three-component reaction combining 4-ethylphenylglyoxal , 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine , and Meldrum’s acid in water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst. The reaction proceeds via Knoevenagel condensation (50°C, 2 hours) followed by Michael addition and cyclization, forming the quinoline core with a β-ketoester at position 8 (92% yield).
Dearoylation and Amidation
Hydrolysis of the β-ketoester with 10% NaOH yields the carboxylic acid intermediate, which is treated with thionyl chloride to generate the acyl chloride. Reaction with isopentylamine in tetrahydrofuran (THF) at room temperature completes the synthesis (overall yield: 74%). This route avoids isolation of intermediates, enhancing atom economy.
Friedländer Condensation and Post-Synthetic Modifications
Quinoline Core Construction
Tomasik’s Friedländer condensation employs 2-amino-4-ethylbenzoic acid and 5-methyl-2-phenylpyrazol-3-one in ethylene glycol at 140°C. The reaction forms 2-(4-ethylphenyl)-8-carboxy-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline via dehydrative cyclization (68% yield). Orthogonal protection of the carboxylic acid with tert-butyl dimethylsilyl (TBDMS) chloride ensures compatibility with subsequent steps.
Functional Group Interconversion
Deprotection with tetrabutylammonium fluoride (TBAF) regenerates the carboxylic acid, which undergoes amide coupling with isopentylamine using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) (89% yield). This method offers flexibility in introducing diverse carboxamides but requires rigorous protection-deprotection sequences.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what methodological challenges arise during its preparation?
- Answer: The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions, such as condensation of substituted hydrazines with quinoline precursors. For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are condensed with hydrazines under reflux conditions (e.g., ethanol or DMF) to form the pyrazole ring . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Answer: Combine analytical techniques:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% recommended).
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 1.2–1.4 ppm for isopentyl CH₃ groups; δ 7.2–8.3 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak) .
Q. What safety protocols are essential for handling this compound?
- Answer: Follow OSHA/EN166 standards:
- PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis/storage to avoid vapor inhalation.
- Emergency Measures : Immediate eye rinsing (15+ minutes with saline) and skin decontamination (soap/water) if exposed .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 4-ethylphenyl and isopentyl substituents?
- Answer:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often enhances solubility of aromatic intermediates .
- Temperature Control : Maintain 80–100°C for cyclization steps to avoid incomplete ring closure .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
- Answer:
- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing isopentyl with cyclopentyl or benzyl groups).
- Bioactivity Assays : Use dose-response curves (IC₅₀ values) in enzyme inhibition studies (e.g., kinase assays) to correlate substituent effects with potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How should conflicting data on the compound’s stability under acidic/basic conditions be resolved?
- Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) under each condition to guide formulation strategies (e.g., enteric coatings for oral delivery) .
Methodological Considerations
Q. What strategies mitigate low solubility in aqueous media during in vitro assays?
- Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound.
- Surfactants : Add polysorbate 80 (0.01% w/v) to cell culture media.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide position .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Answer:
- Knockout Models : Use CRISPR-Cas9 to silence putative target genes in cell lines and assess rescue effects.
- Biochemical Profiling : Perform thermal shift assays (TSA) to identify protein targets by monitoring thermal stabilization .
- Transcriptomics : RNA-seq analysis post-treatment to map pathway alterations .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Answer:
- Batch Variability : Ensure compound purity (HPLC ≥98%) and confirm stereochemistry via X-ray crystallography .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
